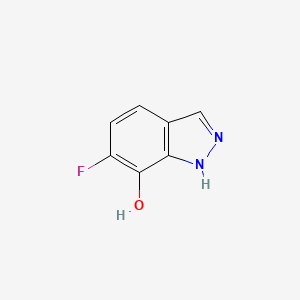

6-fluoro-1H-indazol-7-ol

Description

Structure

3D Structure

Properties

CAS No. |

1638763-66-2 |

|---|---|

Molecular Formula |

C7H5FN2O |

Molecular Weight |

152.13 g/mol |

IUPAC Name |

6-fluoro-1H-indazol-7-ol |

InChI |

InChI=1S/C7H5FN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10) |

InChI Key |

WDVPQXOJTVNENV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-fluoro-1H-indazol-7-ol and Its Analogs

Core Compound Profile: 6-fluoro-1H-indazole

6-fluoro-1H-indazole is a fluorinated heterocyclic aromatic compound that serves as a versatile building block in medicinal and agricultural chemistry.[1] The presence of the fluorine atom can significantly influence the compound's biological activity, metabolic stability, and physicochemical properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 6-fluoro-1H-indazole is presented in the table below. These values are computed and aggregated from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂ | PubChem[2] |

| Molecular Weight | 136.13 g/mol | PubChem[2] |

| IUPAC Name | 6-fluoro-1H-indazole | PubChem[2] |

| CAS Number | 348-25-4 | PubChem[2] |

| Appearance | Pale-yellow to Orange to Yellow-brown to Brown to Red-brown Solid | Sigma-Aldrich |

| Purity | >95% (HPLC) | Chem-Impex[1] |

| Storage Temperature | Room Temperature; 0-8°C for long-term storage | Sigma-Aldrich, Chem-Impex[1] |

| XLogP3 | 2.3 | PubChem[2] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of 6-fluoro-1H-indazole. While a comprehensive set of spectra is not available in a single source, key data points for related structures have been reported. For instance, the 1H NMR, 13C NMR, and 19F NMR data for a derivative, Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, have been documented, providing insights into the expected spectral characteristics of the 6-fluoro-indazole core.[3]

Note: For definitive structural elucidation of synthesized 6-fluoro-1H-indazol-7-ol, a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) would be required.

Proposed Synthesis of this compound

Currently, there is no published experimental protocol for the synthesis of this compound. However, a plausible synthetic route can be devised based on well-established methods for the formation of the indazole ring system. One of the most common approaches is the cyclization of appropriately substituted phenylhydrazines or the diazotization of anilines followed by intramolecular cyclization.

A potential synthetic pathway starting from 2,3-difluoro-6-nitrotoluene is outlined below. This proposed multi-step synthesis involves nitration, reduction, diazotization, and cyclization, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Analogous Reactions)

The following are detailed experimental protocols for key transformations analogous to those in the proposed synthesis. These are adapted from published procedures for similar substrates.

Step 3 & 4: Synthesis of 7-fluoro-1H-acetylindazole from 2-fluoro-6-methylaniline (Adapted from Guidechem[4])

-

Acetylation: To a 100 mL three-necked flask containing 1.07 g (0.01 mol) of 2-fluoro-6-methylaniline in 50 mL of ethyl acetate, slowly add 1.02 g (0.01 mol) of acetic anhydride dropwise while stirring and maintaining the temperature below 5°C with an ice bath.

-

Stir the reaction mixture for 30 minutes at a temperature not exceeding 5°C.

-

Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

-

Diazotization and Cyclization: In a 100 mL three-necked flask, sequentially add 2.27 g (0.01 mol) of the obtained 2-fluoro-6-methylphenylacetamide, 1 mL of acetic acid, 2 mL of acetic anhydride, and 50 mL of toluene.

-

Heat the stirred mixture to a suitable temperature and slowly add 2 mL of isoamyl nitrite dropwise.

-

Continue heating for 30 minutes after the addition is complete.

-

Remove the solvent under reduced pressure to yield 7-fluoro-1H-acetylindazole.

Step 5: Deacetylation to form 7-fluoro-1H-indazole (Adapted from Guidechem[4])

-

To a 100 mL three-necked flask, add 2.38 g (0.01 mol) of 7-fluoro-1H-acetylindazole, 2 mL of ammonia, and 50 mL of anhydrous methanol.

-

Heat the mixture to 40°C and maintain for 2 hours.

-

Remove the solvent under reduced pressure.

-

Cool the residue to precipitate the product and dry to obtain 7-fluoro-1H-indazole.

Step 6: Bromination of a fluorinated indazole (Conceptual)

The introduction of a bromine atom at the 6-position could potentially be achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction conditions would need to be optimized to ensure regioselectivity.

Step 7: Hydroxylation (Conceptual)

The final step of converting the bromo-substituted indazole to the desired 7-hydroxyindazole would likely involve a nucleophilic aromatic substitution reaction. This is often a challenging transformation on an electron-rich aromatic system and may require harsh conditions such as high temperatures and pressures in the presence of a strong base like sodium hydroxide, potentially with a copper catalyst.

Biological and Pharmaceutical Relevance

Indazole derivatives are recognized as important scaffolds in drug discovery, with applications in oncology and neurology.[1] The indazole nucleus is present in several FDA-approved drugs. The introduction of a fluorine atom often enhances biological activity.[1] While the specific biological activity of this compound is unknown, related hydroxy-indazole derivatives have shown activities such as potent 5-HT2 receptor agonism with ocular hypotensive effects. The unique substitution pattern of this compound makes it an interesting candidate for further investigation in various therapeutic areas.

Safety and Handling

The safety profile of this compound is unknown. For the related compound, 6-fluoro-1H-indazole, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this class of compounds. All manipulations should be performed in a well-ventilated fume hood.

References

6-fluoro-1H-indazol-7-ol synthesis pathway

An in-depth technical guide on the synthesis of 6-fluoro-1H-indazol-7-ol for researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its synthesis is of significant interest for the development of novel therapeutic agents. This technical guide outlines a proposed multi-step synthetic pathway for this compound, based on established methodologies for the synthesis of analogous substituted indazoles. The described route provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from a commercially available substituted nitrobenzene. The key steps involve the formation of the indazole ring, followed by functional group manipulations at the 7-position to introduce the hydroxyl group.

A plausible and efficient synthetic route is proposed as follows:

-

Step 1: Synthesis of 6-fluoro-7-nitro-1H-indazole from a suitable starting material like 1,2-difluoro-3-nitrobenzene or a related precursor.

-

Step 2: Reduction of the nitro group to yield 6-fluoro-7-amino-1H-indazole.

-

Step 3: Conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 6-fluoro-7-nitro-1H-indazole

This step involves the formation of the indazole ring from a suitably substituted benzene derivative. A common method for indazole synthesis is the reaction of a hydrazine with a carbonyl compound or the cyclization of an o-nitrobenzyl derivative. An alternative approach described for similar compounds involves the reaction of a substituted o-nitro-toluene with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization.

Protocol adapted from the synthesis of related nitroindazoles:

-

Materials: 1,2-difluoro-3-nitrobenzene, Hydrazine hydrate, appropriate solvent (e.g., ethanol, dioxane).

-

Procedure:

-

Dissolve 1,2-difluoro-3-nitrobenzene in a suitable solvent.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-7-nitro-1H-indazole.

-

| Parameter | Value | Reference |

| Starting Material | 1,2-difluoro-3-nitrobenzene | (Adapted) |

| Reagent | Hydrazine hydrate | (Adapted) |

| Solvent | Ethanol or Dioxane | (Adapted) |

| Reaction Temperature | Reflux | (Adapted) |

| Reaction Time | 4-12 hours | (Adapted) |

| Purification | Column Chromatography | (Adapted) |

Step 2: Reduction of 6-fluoro-7-nitro-1H-indazole to 6-fluoro-7-amino-1H-indazole

The reduction of the nitro group to an amino group is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or reduction with metals in acidic media.

Protocol for Nitro Group Reduction:

-

Materials: 6-fluoro-7-nitro-1H-indazole, Iron powder (Fe), Acetic acid (CH₃COOH), Ethanol (EtOH).

-

Procedure:

-

Suspend 6-fluoro-7-nitro-1H-indazole in a mixture of ethanol and acetic acid.

-

Add iron powder to the suspension in portions while stirring.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 6-fluoro-7-amino-1H-indazole.

-

| Parameter | Value | Reference |

| Starting Material | 6-fluoro-7-nitro-1H-indazole | (Adapted) |

| Reagents | Fe, CH₃COOH | (Adapted) |

| Solvent | Ethanol | (Adapted) |

| Reaction Temperature | Reflux | (Adapted) |

| Reaction Time | 2-4 hours | (Adapted) |

Step 3: Synthesis of this compound from 6-fluoro-7-amino-1H-indazole

The conversion of the amino group to a hydroxyl group can be achieved via the Sandmeyer reaction.[1][2][3][4][5] This involves the diazotization of the amino group followed by hydrolysis of the resulting diazonium salt.

Protocol for Sandmeyer Reaction (Hydroxylation):

-

Materials: 6-fluoro-7-amino-1H-indazole, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

-

Procedure:

-

Dissolve 6-fluoro-7-amino-1H-indazole in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

Slowly heat the reaction mixture to boiling and maintain reflux until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

-

| Parameter | Value | Reference |

| Starting Material | 6-fluoro-7-amino-1H-indazole | [1][2][3] |

| Reagents | NaNO₂, H₂SO₄ | [1][2][3] |

| Reaction Temperature | 0-5 °C (diazotization), Reflux (hydrolysis) | [1][2][3] |

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

References

Spectroscopic data for 6-fluoro-1H-indazol-7-ol (NMR, IR, MS)

This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1H-indazole. It includes structured data tables, detailed experimental protocols for each spectroscopic technique, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1H-Indazole.

Table 1: ¹H NMR Spectroscopic Data for 1H-Indazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.1 | br s | - | N-H |

| 8.104 | d | 0.9 | H-3 |

| 7.783 | d | 8.1 | H-4 |

| 7.578 | d | 8.5 | H-7 |

| 7.362 | ddd | 8.5, 6.9, 0.9 | H-6 |

| 7.128 | ddd | 8.1, 6.9, 0.9 | H-5 |

Solvent: DMSO-d₆, Instrument: 399.65 MHz NMR Spectrometer.

Table 2: ¹³C NMR Spectroscopic Data for 1H-Indazole

| Chemical Shift (δ) ppm | Assignment |

| 140.0 | C-7a |

| 134.8 | C-3 |

| 126.8 | C-6 |

| 123.1 | C-3a |

| 120.9 | C-5 |

| 120.9 | C-4 |

| 109.7 | C-7 |

Solvent: CDCl₃. Note: Specific data for 1H-indazole was not found in the provided search results, so this is representative data for the indazole core.

Table 3: IR Spectroscopic Data for 1H-Indazole

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3150-3000 | N-H stretching |

| 1620 | C=C aromatic ring stretching |

| 1500-1450 | C=C aromatic ring stretching |

| 750 | C-H out-of-plane bending |

Note: This represents typical absorption bands for the 1H-indazole structure.

Table 4: Mass Spectrometry Data for 1H-Indazole

| m/z | Relative Intensity (%) | Assignment |

| 118 | 100 | [M]⁺ (Molecular Ion) |

| 91 | ~20 | [M-HCN]⁺ |

| 64 | ~15 | [C₅H₄]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like 1H-indazole.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared by dissolving 5-25 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer, for instance, a Bruker 400 MHz instrument. For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 220 ppm. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). Data processing involves Fourier transformation, phase correction, and baseline correction.

2.2 Infrared (IR) Spectroscopy

For solid samples, an IR spectrum can be obtained using the KBr pellet method or as a Nujol mull. For the KBr method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For a Nujol mull, the solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr). The sample is then placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

For a volatile and thermally stable compound like 1H-indazole, Electron Ionization (EI) is a common mass spectrometry technique. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a small molecule.

6-fluoro-1H-indazol-7-ol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers for 6-fluoro-1H-indazol-7-ol. Due to the limited availability of public data for this specific compound, this guide also details a relevant experimental protocol for the synthesis of a structurally related compound, 6-fluoro-1H-indazol-3-ol, and proposes a potential synthetic pathway for this compound based on established chemical principles.

Core Compound Identifiers

| Identifier | Value |

| CAS Number | 1638763-66-2 |

| Molecular Formula | C7H5FN2O |

| IUPAC Name | This compound |

Experimental Protocols

A detailed experimental protocol for the direct synthesis of this compound is not publicly documented. However, a protocol for the synthesis of the related isomer, 6-fluoro-1H-indazol-3-ol, is available and provides valuable insight into the synthesis of fluorinated indazolones.

Synthesis of 6-fluoro-1H-indazol-3-ol

This protocol describes the synthesis of 6-fluoro-1H-indazol-3-ol starting from 2-amino-4-fluorobenzoic acid.

Step 1: Diazotization of 2-amino-4-fluorobenzoic acid

-

Suspend 25 g (161.2 mmol) of 2-amino-4-fluorobenzoic acid in 250 ml of deionized water and 39 ml of concentrated hydrochloric acid.

-

Cool the suspension in an ice bath.

-

Slowly add a 30 ml aqueous solution of sodium nitrite (11.2 g, 161.2 mmol) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

Step 2: Sulfonation and Cyclization

-

To the diazotized solution, add a 250 ml aqueous solution of sodium sulfite (69 g, 400 mmol).

-

Continue stirring the reaction for 2 hours.

-

Following the reaction, add 30 ml of concentrated hydrochloric acid and allow the mixture to stand overnight.

-

The next day, heat the reaction mixture to reflux and maintain for 9 hours.

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to 5.5 using a sodium bicarbonate solution, which will cause the product to precipitate.

-

Collect the precipitate by filtration.

-

Wash the collected solid with deionized water and dry to obtain 6-fluoro-1H-indazol-3-ol.

The reported yield for this procedure is 19.8 g (81%), with the product identity confirmed by mass spectrometry ([M+H]+: 152.94).

Proposed Synthetic Pathway for this compound

Based on general methods for the synthesis of substituted indazoles, a potential route to this compound could involve the cyclization of a suitably substituted hydrazine derivative. A plausible starting material would be 2,3-difluoro-6-methoxybenzaldehyde. The methoxy group can serve as a protecting group for the hydroxyl functionality and can be cleaved in a subsequent step.

Step 1: Condensation with Hydrazine

Reacting 2,3-difluoro-6-methoxybenzaldehyde with hydrazine hydrate would likely lead to the formation of the corresponding hydrazone.

Step 2: Cyclization

Heating the resulting hydrazone, potentially in the presence of a catalyst, would be expected to induce intramolecular cyclization to form 6-fluoro-7-methoxy-1H-indazole.

Step 3: Demethylation

Cleavage of the methyl ether at the 7-position would yield the final product, this compound. This can often be achieved using reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr).

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 6-fluoro-1H-indazol-3-ol and the proposed logical workflow for the synthesis of this compound.

The Fluorinated Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique physicochemical properties that fluorine imparts upon a molecule, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins. Among the various heterocyclic systems, the indazole nucleus has emerged as a particularly valuable scaffold in drug discovery, with several indazole-containing drugs approved for therapeutic use.[1][2][3] The fusion of these two powerful concepts—fluorination and the indazole core—has led to the development of a diverse array of biologically active molecules with significant therapeutic potential across multiple disease areas, including inflammation, cancer, viral infections, and neurodegenerative disorders.[4][5][6]

This technical guide provides a comprehensive overview of the biological activities of fluorinated indazoles, presenting key quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways.

I. Anti-Inflammatory and Immunomodulatory Activities

Fluorinated indazoles have demonstrated significant potential as modulators of key targets in inflammatory pathways.

Kinase Inhibition in Inflammatory Pathways

p38 Kinase: A series of 5-fluoroindazole derivatives have been identified as inhibitors of p38 kinase, a key enzyme in the inflammatory response. These compounds exhibit potent inhibitory activity with IC50 values less than 10 μM in in vitro fluorescence anisotropy kinase binding assays.

Rho Kinase (ROCK): The position of fluorine substitution on the indazole ring has been shown to be critical for ROCK1 inhibition. While a 4-fluoroindazole derivative displayed low potency (IC50 of 2500 nM), the corresponding 6-fluoroindazole analog exhibited a significant enhancement in inhibitory activity with an IC50 value of 14 nM.[4] Further optimization of the 6-fluoroindazole scaffold led to the discovery of compounds with IC50 values as low as 6 and 7 nM.[4]

Spleen Tyrosine Kinase (Syk): Fluorinated indazole derivatives have been synthesized as potent and selective inhibitors of Syk, a crucial mediator in the signaling pathways of immune cells.[7] These compounds have demonstrated IC50 values ranging from 4 nM to 64 nM.

Receptor-Interacting Protein 2 (RIP2) Kinase: 5-Fluoroindazole derivatives have been developed as inhibitors of RIP2 kinase, a key signaling node in the innate immune system. Many of these compounds show promising inhibitory activity with pIC50 values greater than 8.[4]

Other Anti-Inflammatory Targets

Transient Receptor Potential A1 (TRPA1) Cation Channel: A 6-fluoroindazole derivative has been developed as a selective antagonist of the TRPA1 cation channel, exhibiting an IC50 of 0.043 μM in a FLIPR calcium cation imaging assay. This compound also demonstrated in vivo anti-inflammatory activity.

Nitric Oxide Synthase (NOS): Fluorinated indazoles have been investigated as selective inhibitors of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). The degree and position of fluorination significantly influence the inhibitory potency and selectivity. A tetrafluoro-indazole derivative showed the best overall inhibitory activity, while a perfluorophenyl-substituted analog displayed high selectivity for nNOS.[4]

Quantitative Data Summary: Anti-Inflammatory and Immunomodulatory Activity

| Compound Class | Target | Key Findings | Assay Type | Reference |

| 5-Fluoroindazole Derivatives | p38 Kinase | IC50 < 10 μM | Fluorescence Anisotropy Kinase Binding Assay | |

| 4-Fluoroindazole Derivative | ROCK1 | IC50 = 2500 nM | In vitro bioassay | [4] |

| 6-Fluoroindazole Derivatives | ROCK1 | IC50 = 6, 7, and 14 nM | In vitro bioassay | [4] |

| Fluorinated Indazole Derivatives | Syk | IC50 = 4 - 64 nM | Kinase Inhibition Assay | |

| 5-Fluoroindazole Derivatives | RIP2 Kinase | pIC50 > 8 | Kinase Inhibition Assay | [4] |

| 6-Fluoroindazole Derivative | TRPA1 | IC50 = 0.043 μM | FLIPR Calcium Cation Imaging Assay | |

| Tetrafluoro-indazole Derivative | iNOS and nNOS | 63% inhibition of iNOS, 83% inhibition of nNOS | Enzyme Inhibition Assay | [4] |

| Perfluorophenyl-indazole Derivative | nNOS | 80% selective inhibition of nNOS | Enzyme Inhibition Assay | [4] |

Signaling Pathway Diagrams

Caption: p38 MAPK Signaling Pathway.

Caption: Rho Kinase (ROCK) Signaling Pathway.

II. Anticancer Activity

The development of fluorinated indazoles as anticancer agents has focused on the inhibition of various protein kinases that are critical for tumor growth and survival.

Kinase Inhibition in Oncology

F1F0-ATPase: Monofluorinated 3-guanidyl-indazole derivatives have been shown to be potent inhibitors of F1F0-ATPase, with IC50 values less than 5 μM. These compounds also exhibited cytotoxicity in Ramos B lymphocyte cells with EC50 values below 5 μM.

Platelet-Derived Growth Factor Receptor (PDGFR): Fluoroindazole derivatives have been evaluated as inhibitors of PDGFR-β phosphorylation in human fibroblast cells. Specific compounds demonstrated potent activity with IC50 values of 21.9 and 17.6 nM.[5]

Fibroblast Growth Factor Receptor (FGFR): In an effort to improve the cellular activity of a known indazole-based FGFR inhibitor, a series of compounds incorporating fluorine substituents were synthesized. A derivative containing a 2,6-difluoro-3-methoxyphenyl group exhibited potent enzymatic and antiproliferative activities, with an IC50 value of 2.0 ± 0.8 nM against FGFR2.[1]

Epidermal Growth Factor Receptor (EGFR): A fluorinated indazole derivative has shown remarkable activity in the sub-nanomolar range against all variants of EGFR, with EC50 values of 191 and 22 nM for H1975 and HCC827 lung cancer cell lines, respectively.[3]

ABL1 Kinase: Hybrid molecules containing a fluorinated indazole moiety have been developed as potent inhibitors of ABL1 kinase, with IC50 values in the nanomolar range (1 to 7 nM in a radiometric filter binding assay and 0.2–1.2 nM in a microfluidic mobility shift assay).[4]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Target | Key Findings | Assay Type | Reference |

| Monofluorinated 3-Guanidyl-Indazoles | F1F0-ATPase | IC50 < 5 μM | ATP Synthesis Inhibition Assay | |

| Fluoroindazole Derivatives | PDGFR-β | IC50 = 17.6 and 21.9 nM | PDGFR-β Phosphorylation Assay | [5] |

| 2,6-Difluoro-3-methoxyphenyl Indazole | FGFR2 | IC50 = 2.0 ± 0.8 nM | Kinase Inhibition Assay | [1] |

| Fluorinated Indazole Derivative | EGFR | EC50 = 22 and 191 nM | Cell-Based Proliferation Assay | [3] |

| Fluorinated Indazole Hybrids | ABL1 | IC50 = 1 - 7 nM | Radiometric Filter Binding Assay | [4] |

| Fluorinated Indazole Hybrids | ABL1 | IC50 = 0.2 - 1.2 nM | Microfluidic Mobility Shift Assay | [4] |

Signaling Pathway Diagrams

Caption: PDGFR Signaling Pathway.

III. Antiviral Activity

Fluorinated indazoles have shown promise as antiviral agents, particularly against the human immunodeficiency virus (HIV).

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Two 5-fluoroindazole derivatives demonstrated excellent metabolic stability and resilience to mutations in the reverse transcriptase enzyme. The introduction of a fluorine atom at the 5-position significantly improved their potency against the wild-type reverse transcriptase, with IC50 values of 50 nM and 25 nM, which is 7-fold and 13-fold better than the non-fluorinated analog, respectively.

Quantitative Data Summary: Antiviral Activity

| Compound Class | Target | Key Findings | Assay Type | Reference |

| 5-Fluoroindazole Derivatives | HIV Reverse Transcriptase | IC50 = 25 and 50 nM | Reverse Transcriptase Inhibition Assay |

IV. Neurological and Other Activities

The versatility of the fluorinated indazole scaffold extends to targets within the central nervous system and other biological systems.

Muscarinic M1 Receptor Positive Allosteric Modulators (M1-PAMs): A series of fluorinated indazole derivatives have been designed as M1-PAMs for the potential treatment of Alzheimer's disease. These compounds exhibited potent modulator activity in a Fluorometric Imaging Plate Reader (FLIPR) system by measuring intracellular calcium.[4]

Estrogen Receptor (ER) Modulators: Certain fluorinated indazole derivatives have been patented as ER modulators, with potential applications in diseases dependent on estrogen receptors. These compounds showed inhibitory activity with IC50 values below 100 nM in a cell-based western assay.[4]

Quantitative Data Summary: Neurological and Other Activities

| Compound Class | Target | Key Findings | Assay Type | Reference |

| Fluorinated Indazole Derivatives | Muscarinic M1 Receptor | Potent modulator activity | FLIPR Calcium Flux Assay | [4] |

| Fluorinated Indazole Derivatives | Estrogen Receptor-α | IC50 < 100 nM | Cell Western Assay | [4] |

Signaling Pathway Diagram

Caption: M1 Muscarinic Receptor Signaling Pathway.

V. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Fluorescence Anisotropy Kinase Binding Assay (for p38 Kinase)

This assay measures the binding of a fluorescently labeled ligand to the kinase. When the small, fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger kinase, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization.

Workflow Diagram

Caption: Fluorescence Anisotropy Kinase Assay Workflow.

Detailed Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a stock solution of the p38 kinase and the fluorescently labeled tracer. Serially dilute the test compounds in DMSO.

-

Assay Procedure:

-

Add a defined amount of p38 kinase to each well of a microplate.

-

Add the serially diluted test compounds to the wells.

-

Add the fluorescent tracer to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

-

-

Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FLIPR Calcium Flux Assay (for M1-PAMs)

This assay measures changes in intracellular calcium concentration in response to receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation, intracellular calcium levels rise, leading to an increase in fluorescence intensity, which is monitored in real-time by a FLIPR instrument.

Workflow Diagram

Caption: FLIPR Calcium Flux Assay Workflow.

Detailed Methodology:

-

Cell Culture: Plate CHO cells stably expressing the human M1 muscarinic receptor in a 96- or 384-well plate and grow to confluence.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate the plate at 37°C for 1 hour.[8][9]

-

Compound Addition: Prepare serial dilutions of the test compounds (potential PAMs) and a fixed concentration of an M1 receptor agonist (e.g., acetylcholine).

-

Data Acquisition: Place the cell plate in the FLIPR instrument. The instrument will first add the test compound, and after a short incubation, add the agonist while simultaneously monitoring the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity upon agonist addition is measured. The potentiation of the agonist response by the test compound is calculated and plotted against the compound concentration to determine the EC50 value.

Radiometric Filter Binding Kinase Assay (for ABL1)

This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.

Detailed Methodology:

-

Reaction Setup: In a microplate, combine the ABL1 kinase, a specific peptide substrate, and the test compound in a suitable kinase buffer.

-

Initiation: Start the reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.

-

Quantification: After washing and drying the filter plate, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

PDGFR-β Phosphorylation Assay

This is a cell-based ELISA that measures the phosphorylation of PDGFR-β upon stimulation with its ligand, PDGF-BB.

Detailed Methodology:

-

Cell Culture and Stimulation: Culture human fibroblast cells (e.g., HS27) in a 96-well plate. Starve the cells overnight and then pre-incubate with the test compounds for a specified time. Stimulate the cells with PDGF-BB to induce receptor phosphorylation.[10]

-

Cell Lysis: Lyse the cells to release the proteins.

-

ELISA:

-

Coat a microplate with a capture antibody specific for PDGFR-β.

-

Add the cell lysates to the wells and incubate to allow the receptor to bind to the capture antibody.

-

Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of PDGFR-β. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

After another wash step, add a colorimetric HRP substrate.

-

-

Data Acquisition: Measure the absorbance at a specific wavelength using a plate reader.

-

Data Analysis: The absorbance is proportional to the amount of phosphorylated PDGFR-β. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

VI. Conclusion

Fluorinated indazoles represent a highly versatile and privileged scaffold in medicinal chemistry. The strategic incorporation of fluorine atoms onto the indazole core has yielded potent and selective modulators of a wide range of biological targets. The diverse biological activities, spanning anti-inflammatory, anticancer, antiviral, and neurological applications, underscore the significant therapeutic potential of this compound class. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the unique properties of fluorinated indazoles in the quest for novel and effective therapeutics. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. pnas.org [pnas.org]

- 2. B Cell without Syk [ie-freiburg.mpg.de]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Safety and Handling of Fluorinated Indazole Derivatives

Disclaimer: This guide provides a summary of available safety and handling information for fluorinated indazole derivatives closely related to 6-fluoro-1H-indazol-7-ol. No specific safety data sheet (SDS), toxicological data, or handling guidelines were found for this compound itself. The information presented below is for structurally similar compounds and should be used as a precautionary reference, not as a direct substitute for a substance-specific assessment. Researchers, scientists, and drug development professionals are urged to conduct a thorough risk assessment before handling any chemical.

Introduction

Fluorinated indazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This guide aims to provide a comprehensive overview of the known safety and handling considerations for these compounds, with a focus on derivatives for which public data is available. Given the absence of specific data for this compound, this document synthesizes information from related analogs to promote a culture of safety in the laboratory.

Physicochemical Properties of Related Compounds

Understanding the physical and chemical properties of related fluorinated indazoles is crucial for anticipating their behavior and implementing appropriate handling procedures. The following table summarizes key data for 6-fluoro-1H-indazole.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂ | [1][2] |

| Molecular Weight | 136.13 g/mol | [1] |

| Appearance | Solid | [2][3] |

| Melting Point | 170 - 172 °C | [3] |

Hazard Identification and Classification

Based on the available data for 6-fluoro-1H-indazole, this class of compounds should be handled with care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 6-fluoro-1H-indazole[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word associated with these hazards is "Warning".

Safety and Handling Precautions

A multi-tiered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and safe handling practices, is essential when working with fluorinated indazole derivatives.

Engineering Controls

-

Ventilation: Work with these compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[3].

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[3].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks of skin and eye contact.

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | To prevent eye irritation from dust or splashes[4]. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | To prevent skin irritation[4]. |

| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required based on the scale of the experiment. | To protect skin from contact. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent respiratory tract irritation[4]. |

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing[5]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[3]. Wash hands thoroughly after handling[3].

-

Storage: Store in a tightly closed container in a dry and well-ventilated place[3][5]. Some related compounds require refrigerated storage (2-8°C) and protection from light[4].

First-Aid Measures

In the event of exposure, the following first-aid procedures should be followed immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[3][5].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention[3].

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention[3].

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate Personnel: Evacuate non-essential personnel from the area.

-

Ensure Ventilation: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate personal protective equipment as outlined in Section 4.2.

-

Containment and Clean-up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[4]. Do not let the product enter drains[4].

Disposal Considerations

Dispose of waste materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material[3].

Experimental Protocols and Signaling Pathways

No specific experimental protocols or signaling pathways for this compound were identified in the public domain. For researchers investigating the biological activity of novel fluorinated indazoles, a general workflow for target identification and pathway analysis is suggested below.

References

Solubility of 6-fluoro-1H-indazol-7-ol in different solvents

An In-depth Technical Guide on the Solubility of 6-fluoro-1H-indazol-7-ol

Introduction

This compound is a fluorinated derivative of the indazole scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, are critical parameters that influence their bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of this compound in various solvents is therefore a fundamental step in its development pathway.

This technical guide provides an overview of the solubility of this compound, outlines standard experimental protocols for its determination, and presents a framework for data interpretation and visualization.

Solubility Data

While specific quantitative solubility data for this compound is not widely available in public literature, a general understanding of the solubility of structurally similar indazole derivatives can provide valuable insights. Generally, the solubility of such compounds is influenced by the interplay of the indazole core's aromaticity and hydrogen bonding capabilities, along with the specific functional groups attached. The presence of a hydroxyl (-OH) group suggests potential for hydrogen bonding, which can enhance solubility in protic solvents. Conversely, the fluorine atom can modulate the electronic properties and lipophilicity of the molecule.

For research and development purposes, experimental determination of solubility is essential. The following table provides a template for recording such empirical data.

Table 1: Experimentally Determined Solubility of this compound in Various Solvents

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water | 9.0 | 25 | Data not available | Data not available | |

| Phosphate-Buffered Saline (PBS) | ~9.0 | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Data not available | Data not available | |

| Ethanol | 5.2 | 25 | Data not available | Data not available | |

| Methanol | 6.6 | 25 | Data not available | Data not available | |

| Acetone | 5.1 | 25 | Data not available | Data not available | |

| Acetonitrile | 5.8 | 25 | Data not available | Data not available | |

| Dichloromethane (DCM) | 3.1 | 25 | Data not available | Data not available | |

| Ethyl Acetate | 4.4 | 25 | Data not available | Data not available | |

| Hexane | 0.1 | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the thermodynamic and kinetic solubility of a compound like this compound.

Thermodynamic Solubility (Equilibrium Method)

This method measures the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is then calculated based on the measured concentration and the initial volume of the solvent.

Kinetic Solubility (High-Throughput Method)

This method measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution. It is often used for early-stage drug discovery screening.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: Add aliquots of the stock solution to a multi-well plate containing the aqueous buffer (e.g., PBS).

-

Incubation: Incubate the plate at a constant temperature for a shorter period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader to detect the point of precipitation.

-

Quantification: The concentration in the last clear well before precipitation is considered the kinetic solubility.

Visualizations

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship in Drug Development Context

The solubility of a compound like this compound is a critical factor that influences subsequent stages of drug development. The diagram below illustrates this logical relationship.

Caption: Influence of Solubility on Drug Development Stages.

Conclusion

While specific solubility data for this compound requires experimental determination, this guide provides the necessary framework for such investigations. The outlined protocols for thermodynamic and kinetic solubility are standard industry practices that will yield reliable data. Understanding the solubility of this compound is a critical early step that will significantly impact its potential for development as a therapeutic agent. The provided visualizations offer a clear overview of the experimental process and the broader context of solubility in drug discovery.

Methodological & Application

Application Notes and Protocols for 6-fluoro-1H-indazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 6-fluoro-1H-indazol-7-ol, a novel indazole derivative with potential applications in cancer research as a kinase inhibitor. The following protocols are intended as a guide for investigating its efficacy and mechanism of action.

Introduction

Indazole derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs and clinical candidates targeting protein kinases.[1][2] These compounds are of significant interest in oncology due to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1] this compound is a fluorinated indazole compound hypothesized to act as a potent inhibitor of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), which are crucial mediators of angiogenesis and are often dysregulated in various cancers.[1]

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for this compound based on typical values for similar indazole-based kinase inhibitors. This data provides a preliminary assessment of its potency and selectivity.

| Parameter | Value | Description |

| IC50 (VEGFR2) | 15 nM | The half-maximal inhibitory concentration against the VEGFR2 kinase in a cell-free biochemical assay. This indicates high potency. |

| IC50 (FGFR1) | 45 nM | The half-maximal inhibitory concentration against the FGFR1 kinase, suggesting a degree of selectivity for VEGFR2 over FGFR1. |

| IC50 (PDGFRβ) | 80 nM | The half-maximal inhibitory concentration against the Platelet-Derived Growth Factor Receptor beta, indicating off-target activity. |

| EC50 (HUVEC cells) | 150 nM | The half-maximal effective concentration for reducing viability in Human Umbilical Vein Endothelial Cells, a key in vitro model for angiogenesis. |

| EC50 (A549 cancer cells) | 5.15 µM | The half-maximal effective concentration for reducing viability in A549 lung cancer cells.[3] |

Signaling Pathway

The diagram below illustrates a simplified signaling pathway for VEGFR2 and FGFR1, highlighting the potential point of inhibition by this compound.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of 6-Fluoro-1H-indazol-7-ol Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and experimental protocols for 6-fluoro-1H-indazol-7-ol and its derivatives. This class of compounds holds significant promise in drug discovery, particularly in the field of oncology, due to the established importance of the indazole scaffold in numerous FDA-approved kinase inhibitors.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several successful drugs such as the kinase inhibitors axitinib and pazopanib.[1][2][3] The introduction of fluorine and hydroxyl substituents onto the indazole ring can significantly modulate the compound's physicochemical properties, including metabolic stability, binding affinity, and overall pharmacokinetic profile. The specific substitution pattern of this compound offers unique opportunities for developing novel therapeutic agents. Fluorine substitution, in particular, has been shown to enhance the potency and oral bioavailability of indazole-based inhibitors.[4]

Synthetic Routes

A proposed synthetic workflow is outlined below, starting from a commercially available substituted aniline. This multi-step synthesis involves protection, directed ortho-metalation, functionalization, and final deprotection/cyclization steps.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the synthesis of this compound and its subsequent derivatization. These protocols are based on analogous transformations reported in the literature for similar compounds.[5][6]

Protocol 1: Synthesis of N-(3,4-difluoro-2-methylphenyl)acetamide (Intermediate 1)

-

Reaction Setup: To a solution of 3,4-difluoro-2-methylaniline (1.0 eq) in dichloromethane (DCM, 10 mL/g of aniline) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.2 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Core Scaffold)

This protocol outlines a potential cyclization method.

-

Diazotization: Dissolve the hydroxylated acetanilide intermediate (1.0 eq) in a mixture of acetic acid and acetic anhydride. Add isoamyl nitrite (1.5 eq) dropwise at a controlled temperature (e.g., 10-20 °C).

-

Cyclization: After the addition is complete, heat the reaction mixture to 80-100 °C for 1-2 hours. Monitor the formation of the N-acetylated indazole by TLC.

-

Deprotection: Cool the reaction mixture and add a solution of aqueous HCl (e.g., 6 M). Heat the mixture to reflux for 2-4 hours to effect deacetylation.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃). Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography on silica gel.

Protocol 3: Derivatization of this compound (Example: O-Alkylation)

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.

Biological Activity and Data Presentation

Derivatives of this compound are expected to exhibit inhibitory activity against various protein kinases, a class of enzymes frequently dysregulated in cancer. The indazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases. The fluoro and hydroxyl substituents can form key hydrogen bonding and other interactions, enhancing binding affinity and selectivity.

The following tables summarize the in vitro biological activities of representative fluoro- and hydroxy-substituted indazole derivatives against various cancer-relevant kinases, as reported in the literature. This data can guide the design and screening of novel this compound derivatives.

Table 1: Kinase Inhibitory Activity of Representative Fluoro-Indazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line | Citation |

| A | ROCK1 | 14 | N/A | [4] |

| B | FGFR1 | < 4.1 | KG-1 | [1] |

| C | FGFR2 | 2.0 | SNU-16 | [1] |

| D | EGFR (T790M) | 5.3 | H1975 | [7] |

| E | ALK | 12 | N/A | [7] |

Table 2: Antiproliferative Activity of Representative Indazole Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| F | 4T1 | Breast Cancer | 0.23 | [8] |

| G | HepG2 | Liver Cancer | 0.80 | [8] |

| H | MCF-7 | Breast Cancer | 0.34 | [8] |

| I | A549 | Lung Cancer | 0.88 | [8] |

| J | IMR-32 | Neuroblastoma | 0.948 | [9] |

Potential Signaling Pathways

Given that many indazole derivatives are kinase inhibitors, compounds derived from this compound are likely to target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Two such key pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the c-Met signaling pathways.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11]

Caption: Inhibition of the VEGFR signaling pathway.

c-Met Signaling Pathway

The c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is involved in cell motility, invasion, and proliferation, and its dysregulation is implicated in many cancers.[12][13][14]

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for therapeutic applications, particularly in oncology. The synthetic protocols and biological data presented in these application notes provide a valuable resource for researchers in the field of drug discovery. Further derivatization and optimization of this core structure, guided by structure-activity relationship (SAR) studies and in vitro and in vivo testing, could lead to the identification of potent and selective drug candidates.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. biorbyt.com [biorbyt.com]

- 12. researchgate.net [researchgate.net]

- 13. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 6-fluoro-1H-indazol-7-ol using High-Performance Liquid Chromatography with UV Detection

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-fluoro-1H-indazol-7-ol in bulk drug substance. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution for quality control and research applications. This document provides the detailed protocol, system suitability requirements, and performance characteristics of the method.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. Many indazole-containing compounds have been developed as potent therapeutic agents, including kinase inhibitors for the treatment of cancer. The specific substitution patterns on the indazole ring are critical for their pharmacological activity. Consequently, robust analytical methods for the accurate quantification of these molecules are essential during drug discovery, development, and quality control processes.

This compound is a fluorinated indazole derivative. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the molecule, such as metabolic stability and binding affinity to biological targets. Therefore, a validated, accurate, and precise analytical method is crucial for its quantification. This application note presents a representative HPLC-UV method for the analysis of this compound.

Analytical Method

A reverse-phase HPLC method with UV detection was developed for the quantification of this compound.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 280 nm |

| Run Time | 10 minutes |

Rationale for Method Development:

The selection of a C18 column provides good retention and separation for moderately polar compounds like this compound. The mobile phase, consisting of a mixture of acetonitrile and acidified water, is a common choice for the analysis of small molecules by reverse-phase chromatography. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization of the analyte. The detection wavelength of 280 nm was selected based on the UV absorbance spectrum of the indazole chromophore.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the analytical method for this compound.

| Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Retention Time | Approximately 4.5 minutes |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

Detailed Experimental Protocol

1. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

2. Preparation of Mobile Phase

-

Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water.

-

The mobile phase is a mixture of acetonitrile and 0.1% formic acid in water in a 40:60 (v/v) ratio.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solutions

-

Accurately weigh an amount of the bulk drug substance equivalent to about 10 mg of this compound into a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 25 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

5. HPLC System Setup and Operation

-

Set up the HPLC system according to the chromatographic conditions specified in the "Analytical Method" section.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

6. System Suitability

-

Inject the 25 µg/mL working standard solution five times.

-

The system is deemed suitable for use if the following criteria are met:

-

The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.

-

The tailing factor for the this compound peak is not more than 2.0.

-

The theoretical plates for the this compound peak are not less than 2000.

-

7. Data Analysis

-

Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak area for this compound.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

Conclusion

The described HPLC-UV method provides a framework for the quantitative analysis of this compound. The method is simple, rapid, and utilizes common laboratory instrumentation. The presented protocol can be used as a starting point for method validation and implementation in a quality control or research environment for the routine analysis of this compound. Further validation studies should be performed to demonstrate the method's suitability for its intended purpose in accordance with relevant regulatory guidelines.

Application Notes and Protocols for the Radiolabeling of 6-fluoro-1H-indazol-7-ol with Fluorine-18 for PET Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative visualization of biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The indazole scaffold is a key pharmacophore in many biologically active compounds, targeting a range of enzymes and receptors. This document provides detailed application notes and protocols for the hypothetical radiolabeling of a 6-fluoro-1H-indazol-7-ol derivative with Fluorine-18 ([¹⁸F]), a commonly used positron-emitting radionuclide with favorable characteristics for PET imaging.

These protocols are based on established methods for the radiofluorination of similar heterocyclic compounds and are intended to serve as a comprehensive guide for researchers developing novel indazole-based PET tracers. For the purpose of these notes, we will consider the application of [¹⁸F]labeled this compound derivative for imaging a hypothetical target, the Fibroblast Growth Factor Receptor (FGFR), a key player in cancer progression.

Application Notes

Target: Fibroblast Growth Factor Receptor (FGFR)

The this compound core structure is a versatile starting point for the synthesis of various kinase inhibitors. For these application notes, we will focus on its potential as a precursor for a PET tracer targeting Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling is implicated in the development and progression of numerous cancers. A PET tracer based on this scaffold could be invaluable for patient stratification, monitoring response to FGFR-targeted therapies, and understanding the pharmacokinetics of potential drug candidates.

Radiolabeling Strategy

The proposed radiolabeling strategy involves a two-step process:

-

Synthesis of a Labeling Precursor: A suitable precursor molecule is synthesized from this compound. For nucleophilic [¹⁸F]fluorination, a good leaving group (e.g., nitro, chloro, bromo, or a trimethylammonium salt) is introduced at a position activated for nucleophilic aromatic substitution. For this protocol, we will consider a precursor with a nitro group as the leaving group. The phenolic hydroxyl group at the 7-position and the indazole nitrogen will be protected to prevent side reactions.

-

Nucleophilic [¹⁸F]Fluorination and Deprotection: The precursor is then reacted with [¹⁸F]fluoride, followed by the removal of the protecting groups to yield the final radiotracer.

Quality Control

The final radiolabeled product must be subjected to rigorous quality control to ensure its suitability for in vivo imaging. Key parameters to be assessed include:

-

Radiochemical Purity: Determined by radio-HPLC to ensure that the radioactivity is associated with the desired compound.

-

Molar Activity: The ratio of radioactivity to the total mass of the compound, which is critical for minimizing pharmacological effects of the tracer.

-

Identity of the Labeled Compound: Confirmed by co-elution with a non-radioactive reference standard on HPLC.

Experimental Protocols

Protocol 1: Synthesis of a Protected Nitro-Precursor for Radiolabeling

This protocol describes the synthesis of a hypothetical precursor, N1-(tert-Butoxycarbonyl)-6-nitro-7-(methoxymethoxy)-1H-indazole, from a commercially available starting material.

Materials:

-

6-Nitro-1H-indazol-7-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN)

-

Silica gel for column chromatography

Procedure:

-

N-Protection: Dissolve 6-nitro-1H-indazol-7-ol in DCM. Add TEA followed by the dropwise addition of Boc₂O. Stir the reaction at room temperature for 12 hours.

-

Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain N1-(tert-Butoxycarbonyl)-6-nitro-1H-indazol-7-ol.

-

O-Protection: Dissolve the N-protected intermediate

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-fluoro-1H-indazol-7-ol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 6-fluoro-1H-indazol-7-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent strategy involves a multi-step synthesis starting from a commercially available substituted aniline. A plausible route begins with 2,4-difluoro-3-methoxybenzaldehyde, which undergoes cyclization with hydrazine to form the indazole ring, followed by demethylation to yield the final product. This approach is favored due to the availability of starting materials and the generally reliable nature of the cyclization reaction.

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters are the temperature during the cyclization step and the stoichiometry of the reagents. Overheating during the reaction with hydrazine can lead to the formation of side products and decomposition. Precise control of the demethylation step is also crucial to prevent unwanted side reactions and ensure complete conversion.

Q3: How can I confirm the identity and purity of the final product?

A3: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity can be further assessed by HPLC analysis.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: Hydrazine is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. The demethylation reagent, such as boron tribromide, is also highly corrosive and reacts violently with water. All reactions should be performed under an inert atmosphere where specified.

Troubleshooting Guide

Issue 1: Low Yield in the Indazole Formation Step

-

Question: My yield of 6-fluoro-7-methoxy-1H-indazole is consistently low. What are the potential causes and solutions?

-

Answer:

-

Incomplete Reaction: The reaction with hydrazine may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature incrementally.

-

Suboptimal Temperature: The reaction temperature is critical. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can lead to the formation of byproducts. Experiment with a temperature range of 100-120°C to find the optimal condition.

-

Hydrazine Quality: Ensure the hydrazine hydrate used is of high purity and has not degraded. Using fresh, high-quality hydrazine is recommended.

-

Issue 2: Formation of Isomeric Byproducts

-

Question: I am observing the formation of an isomeric byproduct during the cyclization step. How can I improve the regioselectivity?

-

Answer:

-

Reaction Conditions: The formation of indazole isomers can be influenced by the solvent and temperature. Running the reaction in a non-polar, high-boiling solvent such as toluene or xylene can sometimes favor the desired isomer.

-

Purification: If isomer formation is unavoidable, careful purification by column chromatography is necessary. Experiment with different solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) to achieve good separation.

-

Issue 3: Incomplete Demethylation

-

Question: The final demethylation step to yield this compound is incomplete, leaving unreacted starting material. How can I drive the reaction to completion?

-

Answer:

-

Reagent Stoichiometry: Ensure that a sufficient excess of the demethylating agent (e.g., boron tribromide or hydrobromic acid) is used. Typically, 2-3 equivalents are required.

-

Reaction Time and Temperature: The reaction may require a longer duration or a slightly elevated temperature. Monitor the reaction by TLC until the starting material is fully consumed.

-

Water Contamination: Demethylating agents like BBr₃ are sensitive to moisture. Ensure the reaction is carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

-

Issue 4: Difficulty in Product Purification

-

Question: The crude product is difficult to purify, and I am getting a low recovery after column chromatography. What can I do?

-

Answer:

-

Pre-purification: Before column chromatography, consider performing an acid-base extraction to remove impurities. The phenolic nature of the final product allows it to be dissolved in a basic aqueous solution and then re-precipitated by acidification.

-